molecular formula C13H18BrNO2 B4927759 1-[(3-Bromo-4-methoxyphenyl)methyl]piperidin-4-ol

1-[(3-Bromo-4-methoxyphenyl)methyl]piperidin-4-ol

Cat. No.: B4927759
M. Wt: 300.19 g/mol
InChI Key: SOCYMTMNVWNHEI-UHFFFAOYSA-N
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Description

1-[(3-Bromo-4-methoxyphenyl)methyl]piperidin-4-ol is a chemical compound with the molecular formula C13H18BrNO2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a bromine and methoxy group attached to a benzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromo-4-methoxyphenyl)methyl]piperidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methoxybenzyl chloride and piperidin-4-ol.

    Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where piperidin-4-ol reacts with 3-bromo-4-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromo-4-methoxyphenyl)methyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding alcohols or amines.

    Substitution: The bromine atom in the benzyl moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like sodium azide (NaN3), thiourea, or sodium methoxide (NaOMe) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-[(3-Bromo-4-methoxyphenyl)methyl]piperidin-4-ol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(3-Bromo-4-methoxyphenyl)methyl]piperidin-4-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and specificity towards these targets. The piperidine ring can enhance its ability to cross biological membranes, facilitating its action at the desired site.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Bromo-4-methoxyphenyl)methyl]piperidin-3-ol
  • 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperazine
  • 1-[(3-Bromo-4-methoxyphenyl)methyl]-5-fluoropyrimidine-2,4-dione

Uniqueness

1-[(3-Bromo-4-methoxyphenyl)methyl]piperidin-4-ol is unique due to its specific substitution pattern on the benzyl moiety and the presence of the piperidin-4-ol structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-17-13-3-2-10(8-12(13)14)9-15-6-4-11(16)5-7-15/h2-3,8,11,16H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCYMTMNVWNHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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